molecular formula C22H15ClFN3O2 B2640581 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-60-0

1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2640581
CAS No.: 1005291-60-0
M. Wt: 407.83
InChI Key: WNMHINJSXUYYEL-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic system, substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with desired chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of substituents and the resulting properties. Similar compounds may include other naphthyridine derivatives with different substituents, such as:

  • 1-[(4-bromophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

These compounds may exhibit different reactivity, biological activity, and physical properties, highlighting the importance of specific substituents in determining the overall behavior of the molecule.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-16-8-6-14(7-9-16)13-27-20-15(3-2-10-25-20)11-19(22(27)29)21(28)26-18-5-1-4-17(24)12-18/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMHINJSXUYYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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